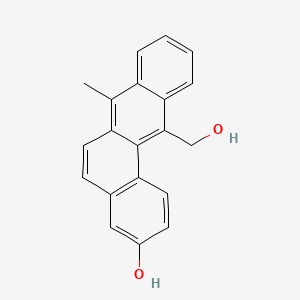
CID 57275334
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1-Dimethyl-N-(methylsilyl)silanamine: is an organosilicon compound with the molecular formula C3H13NSi2. It is a derivative of ammonia where the hydrogen atoms are replaced by methyl and silyl groups. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1-Dimethyl-N-(methylsilyl)silanamine typically involves the reaction of trimethylsilyl chloride with ammonia. The reaction proceeds as follows:
2(CH3)3SiCl+NH3→(CH3)3SiNHSi(CH3)3+2HCl
This reaction is carried out under anhydrous conditions to prevent the hydrolysis of trimethylsilyl chloride. The product, N,1-Dimethyl-N-(methylsilyl)silanamine, is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of N,1-Dimethyl-N-(methylsilyl)silanamine involves large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions
N,1-Dimethyl-N-(methylsilyl)silanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions typically involve the conversion of the silyl groups to silanes.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are employed for substitution reactions.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
科学研究应用
N,1-Dimethyl-N-(methylsilyl)silanamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism of action of N,1-Dimethyl-N-(methylsilyl)silanamine involves its ability to form stable bonds with various substrates. The silyl groups enhance the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
相似化合物的比较
Similar Compounds
Bis(trimethylsilyl)amine:
Trimethylsilylamine: Contains a single trimethylsilyl group and is less reactive compared to N,1-Dimethyl-N-(methylsilyl)silanamine.
Uniqueness
N,1-Dimethyl-N-(methylsilyl)silanamine is unique due to its specific combination of methyl and silyl groups, which confer distinct chemical properties. Its ability to undergo a wide range of reactions and its applications in various fields make it a valuable compound in scientific research and industry.
属性
分子式 |
C3H9NSi2 |
|---|---|
分子量 |
115.28 g/mol |
InChI |
InChI=1S/C3H9NSi2/c1-4(5-2)6-3/h1-3H3 |
InChI 键 |
VJACOTWNWUXQHG-UHFFFAOYSA-N |
规范 SMILES |
CN([Si]C)[Si]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)




![(E)-N,1-Bis[4-(pentyloxy)phenyl]methanimine](/img/structure/B14709785.png)








